Tert-butyl 3-hydroxypent-4-enylcarbamate
Overview
Description
Tert-butyl 3-hydroxypent-4-enylcarbamate: is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxyl group, and a pentenyl chain. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxypent-4-enylcarbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxypent-4-enyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-hydroxypent-4-enylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as or .
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Triethylamine, sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: Tert-butyl 3-hydroxypent-4-enylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the design of enzyme inhibitors and probes for biochemical assays .
Medicine: It is investigated for its role in the development of new pharmaceuticals, particularly as a prodrug or a pharmacophore in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxypent-4-enylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hydroxyl group and the pentenyl chain contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- Tert-butyl carbamate
- 3-hydroxypent-4-enyl chloride
- Tert-butyl 2-(substituted benzamido)phenylcarbamate
- Tert-butyl (3-(hydroxymethyl)phenyl)carbamate
Uniqueness: Tert-butyl 3-hydroxypent-4-enylcarbamate is unique due to the presence of both a hydroxyl group and a pentenyl chain, which confer distinct reactivity and binding properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Biological Activity
Tert-butyl 3-hydroxypent-4-enylcarbamate, also known by its CAS number 108998-71-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential therapeutic applications.
- Molecular Formula: C₁₀H₁₈N₄O₃
- Molecular Weight: 200.255 g/mol
- LogP: 0.367
- PSA (Polar Surface Area): 63.6 Ų
These properties suggest a moderate hydrophilicity and a suitable profile for interaction with biological membranes.
This compound has been studied for its role as an inhibitor of key enzymes involved in neurodegenerative diseases, particularly Alzheimer's disease. It exhibits dual inhibition of:
- β-secretase : An enzyme responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides.
- Acetylcholinesterase : An enzyme that breaks down acetylcholine, thus influencing cholinergic signaling in the brain.
The compound's ability to inhibit these enzymes suggests it may help reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
In Vitro Studies
- Cell Viability : In studies involving astrocyte cell cultures treated with amyloid-beta (Aβ) 1-42, this compound demonstrated a protective effect. When co-administered with Aβ, it improved cell viability from approximately 43.78% to 62.98%, indicating a protective role against Aβ-induced toxicity .
- Cytokine Production : The treatment with this compound led to a reduction in TNF-α levels in astrocytes exposed to Aβ. However, the changes were not statistically significant compared to controls, suggesting that while there is an effect, it may not be robust enough for therapeutic application without further optimization .
In Vivo Studies
In animal models, specifically using scopolamine-induced memory impairment, the compound showed moderated protective effects against oxidative stress. Measurements indicated a reduction in malondialdehyde (MDA) levels—a marker of lipid peroxidation—when treated with this compound compared to untreated controls . However, this effect was less pronounced than that observed with established treatments like galantamine.
Case Studies and Clinical Relevance
While direct clinical trials involving this compound are lacking, its mechanism suggests potential applications in treating neurodegenerative diseases characterized by amyloid pathology and cholinergic dysfunction. The dual inhibition mechanism positions it as a candidate for multi-target drug strategies aimed at Alzheimer's disease.
Summary of Findings
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypent-4-enyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-8(12)6-7-11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOKBUVSSOLQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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